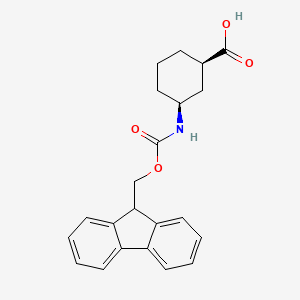

Ácido FMoc-cis-3-aminociclohexano-1-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid and its derivatives involves various strategies, including the conversion of carboxyl groups to isocyano groups, cross-Claisen condensations, and the use of cycloaddition reactions. For example, the conversion of the carboxyl group of Fmoc-beta-amino acids into an isocyano group results in N-urethane-protected amino isonitriles, which have been utilized in the synthesis of tetrazole analogues of amino acids (Sureshbabu et al., 2009). Additionally, cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered esters offer a route to heterocyclic γ-amino acids, demonstrating the versatility of Fmoc-amino acids in synthesizing complex amino acid derivatives (Mathieu et al., 2015).

Molecular Structure Analysis

The molecular structure of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid derivatives is characterized by the presence of the Fmoc group, which significantly influences their chemical behavior and reactivity. The Fmoc group adds steric bulk and provides protection for the amino group, facilitating its use in peptide synthesis without unwanted side reactions. The specific structure of the Fmoc-protected amino acids enables their application in synthesizing peptides with precise stereochemical control.

Chemical Reactions and Properties

Fmoc-amino acids engage in a variety of chemical reactions, underlining their utility in peptide synthesis. They can be glycosylated, converted into isocyanates for the formation of formamides, or used in the synthesis of complex peptide structures. The ability to perform glycosylation of Fmoc amino acids with unprotected carboxyl groups highlights their versatility in constructing glycopeptides and related compounds (Elofsson et al., 1991).

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Este compuesto se utiliza en la síntesis de péptidos {svg_1}. El grupo Fmoc (Fluorenylmetilcarboniloxi) es un grupo protector para las aminas en la síntesis de péptidos. Se elimina en condiciones básicas, lo que permite la adición del siguiente aminoácido en la secuencia {svg_2}.

Geles Supramoleculares

El compuesto se ha utilizado para crear geles supramoleculares a través de un fenómeno de coensamblaje {svg_3}. Estos geles están formados por gelificantes de bajo peso molecular y su estabilidad se evaluó mediante diversas pruebas {svg_4}.

Aplicaciones Biomédicas

El compuesto tiene posibles aplicaciones biomédicas. Por ejemplo, se ha utilizado para crear hidrogel es autosoportantes {svg_5}. Estos hidrogel es han demostrado un potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación de las células {svg_6}.

Sistemas de Liberación de Fármacos

El compuesto podría utilizarse en sistemas de liberación de fármacos. Los hidrogel es formados por este compuesto pueden incorporar moléculas de fármacos y liberarlas de forma controlada {svg_7}.

Herramientas de Diagnóstico

El compuesto podría utilizarse para crear herramientas de diagnóstico. Los hidrogel es formados por este compuesto pueden utilizarse en técnicas de imagen, proporcionando una plataforma para la detección y el diagnóstico de enfermedades {svg_8}.

Materia Prima en Farmacéutica

El compuesto es una importante materia prima e intermedio utilizado en la industria de la síntesis orgánica, farmacéutica y agroquímica {svg_9}.

Mecanismo De Acción

Direcciones Futuras

Peptides are becoming increasingly important in various fields, including materials science due to their self-assembling properties . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Análisis Bioquímico

Biochemical Properties

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in conjunction with enzymes like proteases and peptidases, which facilitate the cleavage of peptide bonds . The Fmoc group is introduced to the amine group of the compound, protecting it during the synthesis process and ensuring that the desired peptide sequence is achieved without unwanted side reactions .

Cellular Effects

The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid on cellular processes are primarily observed during peptide synthesis. This compound influences cell function by facilitating the creation of specific peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amine group of the compound, preventing unwanted reactions. During the deprotection step, the Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring that the peptide chain remains intact . This mechanism allows for the precise synthesis of peptides with the desired sequence and structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, with minimal degradation observed over extended periods . It is essential to store the compound in a dry, cool environment to ensure its stability .

Dosage Effects in Animal Models

The effects of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage for each specific application to avoid any harmful effects .

Metabolic Pathways

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . These interactions are essential for the synthesis of peptides with the desired sequence and structure .

Transport and Distribution

Within cells and tissues, Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis . The localization and accumulation of the compound within specific cellular compartments are crucial for its efficacy in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid is primarily within the cytoplasm, where it participates in peptide synthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the right place and time for efficient peptide synthesis .

Propiedades

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917099-03-7 | |

| Record name | rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[1-(4-methylanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1168312.png)